

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methylcyclopentanone

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Compound of Interest

Compound Name: 2-Methylcyclopentanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-methylcyclopentanone** (CAS No. 1120-72-5). It includes detailed quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analytical techniques. The information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction to 2-Methylcyclopentanone

2-Methylcyclopentanone is a cyclic ketone with the chemical formula $C_6H_{10}O$.^[1] It is a colorless to very slightly yellow liquid.^[2] Understanding its spectroscopic properties is crucial for its unambiguous identification and for monitoring its purity in various applications, including chemical synthesis and drug development.

Molecular Structure:

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for **2-methylcyclopentanone**, presented in a structured tabular format for ease of reference and comparison.

^1H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of **2-methylcyclopentanone** was acquired on a 400 MHz instrument using deuterated chloroform (CDCl_3) as the solvent.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.29 - 2.25	m	2H	-CH ₂ - (alpha to C=O)
~2.11	m	1H	-CH- (alpha to C=O)
~2.01	m	1H	-CH ₂ - (beta to C=O)
~1.80	m	1H	-CH ₂ - (beta to C=O)
~1.50	m	2H	-CH ₂ - (gamma to C=O)
1.09	d, J=7.2 Hz	3H	-CH ₃

Data sourced from ChemicalBook and iChemical.^{[1][2]}

^{13}C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The proton-decoupled ^{13}C NMR spectrum provides a single peak for each unique carbon atom.

Chemical Shift (δ) ppm	Carbon Type
~220	C=O (Ketone)
~45	CH
~38	CH ₂
~30	CH ₂
~20	CH ₂
~15	CH ₃

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative compilation from available sources.

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-methylcyclopentanone** exhibits characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960 - 2870	Strong	C-H stretch (alkane)
~1745	Strong	C=O stretch (ketone)
~1460	Medium	CH ₂ bend (scissoring)
~1380	Medium	CH ₃ bend (umbrella)

Data interpreted from the NIST Chemistry WebBook gas-phase IR spectrum.[\[3\]](#)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-methylcyclopentanone**, the molecular ion peak and several characteristic fragment ions are observed.

m/z	Relative Intensity (%)	Assignment
98	87.5	[M] ⁺ (Molecular Ion)
69	60.4	[M - CHO] ⁺ or [M - C ₂ H ₅] ⁺
55	89.4	[C ₄ H ₇] ⁺
42	100.0	[C ₃ H ₆] ⁺ or [CH ₂ =C=O] ⁺

Data sourced from ChemicalBook and PubChem.[\[1\]](#)[\[4\]](#)

Experimental Protocols

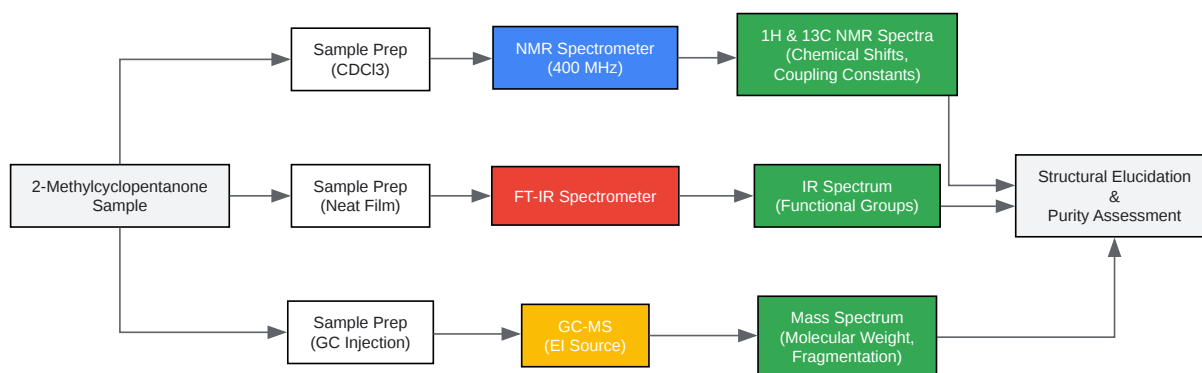
The following are detailed methodologies for the key spectroscopic experiments cited.

- **Sample Preparation:** Approximately 0.080 g of **2-methylcyclopentanone** is dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^[1] The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz NMR spectrometer is used for acquiring both ^1H and ^{13}C NMR spectra.
- **^1H NMR Acquisition:** The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is used to acquire the ^1H NMR spectrum. Data is typically acquired over a spectral width of 0-12 ppm.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is employed to obtain the ^{13}C NMR spectrum, which simplifies the spectrum by removing C-H coupling. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.
- **Sample Preparation (Neat Liquid):** A drop of neat **2-methylcyclopentanone** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).
- **Data Processing:** The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
- **Sample Introduction:** The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis. A small volume of a dilute solution of **2-methylcyclopentanone** in a volatile solvent is injected into the GC.

- Ionization: Electron Ionization (EI) is the typical method used. The sample molecules are bombarded with a high-energy electron beam (commonly 70 eV), causing ionization and fragmentation.[4]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-methylcyclopentanone**.



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Caption: Spectroscopic characterization workflow for **2-methylcyclopentanone**.

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